molecular formula C18H10Cl2FN5O2 B2626269 2-(2,4-dichlorophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide CAS No. 869069-10-3

2-(2,4-dichlorophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Cat. No. B2626269
CAS RN: 869069-10-3
M. Wt: 418.21
InChI Key: IAKPLANTUUOTQH-UHFFFAOYSA-N
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Description

The compound is a purine derivative, which is a type of heterocyclic aromatic organic compound. Purines are key components of biological molecules such as DNA and RNA. The compound also contains dichlorophenyl and fluorophenyl groups, which can influence its properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the purine ring at its core, with the dichlorophenyl and fluorophenyl groups attached. The presence of these groups would likely influence the compound’s overall shape, polarity, and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the purine ring and the dichlorophenyl and fluorophenyl groups. The compound could potentially undergo reactions at these sites, depending on the conditions and reagents present .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dichlorophenyl and fluorophenyl groups could influence its solubility, melting point, and boiling point .

Scientific Research Applications

Synthesis and Antimicrobial Activity

  • New thiourea derivatives, including compounds with similar structural features, have been synthesized and shown to possess significant antimicrobial and antibiofilm properties, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains (Limban, Marutescu, & Chifiriuc, 2011).

Antiproliferative Activities

  • A series of compounds with a similar purine core structure demonstrated potent antiproliferative activities against human cancer cell lines, including lung cancer. These compounds' structure-activity relationships (SARs) have been studied, indicating a potential for selective cancer therapeutic applications (Zhao et al., 2018).

Chemical Synthesis and Optimization

  • Synthesis methods for related compounds have been optimized for higher yields, demonstrating the chemical versatility and potential for the development of novel therapeutic agents. The methodologies provide a foundation for further exploration of related compounds for diverse biological activities (Zhang et al., 2019).

Antimicrobial Evaluation

  • Schiff base and thiazolidinone derivatives of related compounds have been synthesized and evaluated for antimicrobial activities against both Gram-positive and Gram-negative bacteria, highlighting the potential of these compounds in addressing antibiotic resistance (Patel & Patel, 2010).

properties

IUPAC Name

2-(2,4-dichlorophenyl)-9-(4-fluorophenyl)-8-oxo-7H-purine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H10Cl2FN5O2/c19-8-1-6-11(12(20)7-8)16-23-13(15(22)27)14-17(25-16)26(18(28)24-14)10-4-2-9(21)3-5-10/h1-7H,(H2,22,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKPLANTUUOTQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=C(C=C(C=C4)Cl)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H10Cl2FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,4-dichlorophenyl)-9-(4-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

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